molecular formula C21H21N3O4S2 B2697685 1-(morpholin-4-yl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone CAS No. 1021113-49-4

1-(morpholin-4-yl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone

Cat. No.: B2697685
CAS No.: 1021113-49-4
M. Wt: 443.54
InChI Key: DXNHRBHFBHLIBO-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-2-{[2-Phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the morpholine derivative. The morpholine ring is often synthesized through the reaction of diethylene glycol with ammonia. Subsequent steps involve the introduction of the phenyl and sulfonyl groups through electrophilic aromatic substitution reactions. The final step usually involves the formation of the imidazole ring through cyclization reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The phenylsulfonyl group may interact with enzymes or receptors, leading to biological responses. The imidazole ring can act as a ligand, binding to metal ions or other molecules, influencing cellular processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and potential applications. Similar compounds include:

  • 2-Phenyl-4-(phenylsulfonyl)-1H-imidazole: Lacks the morpholine and ethanone groups.

  • 1-(Morpholin-4-yl)ethanone: Does not contain the phenylsulfonyl or imidazole groups.

  • 2-Phenyl-4-(phenylsulfonyl)ethanone: Lacks the morpholine and imidazole groups.

Properties

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c25-18(24-11-13-28-14-12-24)15-29-20-21(30(26,27)17-9-5-2-6-10-17)23-19(22-20)16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNHRBHFBHLIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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